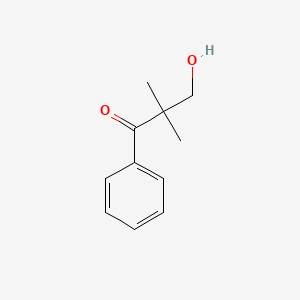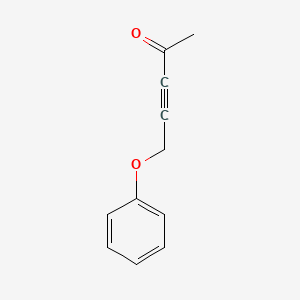
3-Pentyn-2-one, 5-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyn-2-one, 5-phenoxy- is an organic compound with the molecular formula C11H10O2 It is a derivative of 3-pentyn-2-one, where a phenoxy group is attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyn-2-one, 5-phenoxy- typically involves the reaction of 3-pentyn-2-one with phenol under specific conditions. One common method is the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 3-pentyn-2-one. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-pentyn-2-one, 5-phenoxy- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyn-2-one, 5-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br) or nitric acid (HNO).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alkenes or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Pentyn-2-one, 5-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-pentyn-2-one, 5-phenoxy- involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. The triple bond in the pentynone moiety can undergo addition reactions, making it a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentyn-2-one: The parent compound without the phenoxy group.
Phenoxyacetone: A similar compound where the phenoxy group is attached to an acetone moiety.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness
3-Pentyn-2-one, 5-phenoxy- is unique due to the presence of both a phenoxy group and a pentynone moiety. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities not observed in simpler analogs.
Propiedades
Número CAS |
56559-04-7 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
5-phenoxypent-3-yn-2-one |
InChI |
InChI=1S/C11H10O2/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,9H2,1H3 |
Clave InChI |
CFEREYVJLQRSGV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



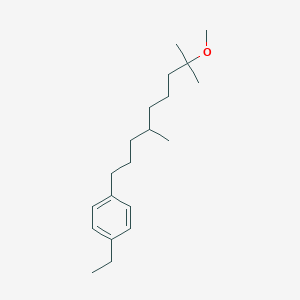
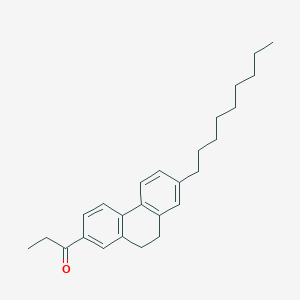
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
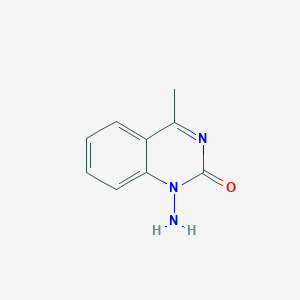
![Acetamide, N-[3-(pentyloxy)phenyl]-](/img/structure/B14644134.png)
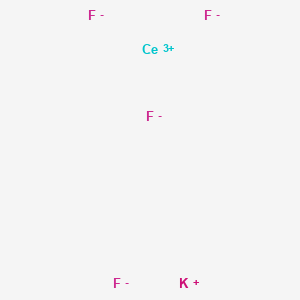
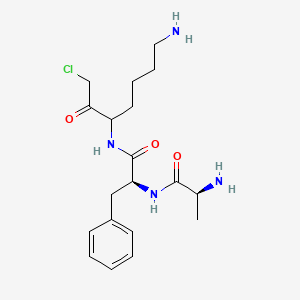
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

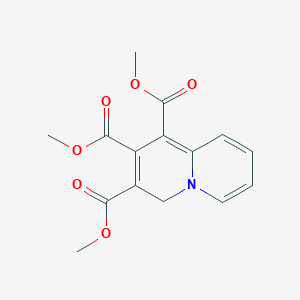
![(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B14644173.png)
